

# Physicochemical Characteristics of 2,3-Difluoro-4-methylaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Difluoro-4-methylaniline

Cat. No.: B1318772

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical characteristics of **2,3-Difluoro-4-methylaniline** (CAS RN: 886503-79-3). Due to the limited availability of direct experimental data for this specific compound, this guide combines available information, predicted values, and data from structurally similar aromatic amines to offer a thorough profile. This document is intended to support research, development, and drug discovery activities by providing key data, experimental methodologies, and insights into its potential biological relevance.

## Core Physicochemical Properties

**2,3-Difluoro-4-methylaniline** is a substituted aniline with the molecular formula C<sub>7</sub>H<sub>7</sub>F<sub>2</sub>N and a molecular weight of 143.13 g/mol .<sup>[1][2]</sup> The presence of two fluorine atoms and a methyl group on the aniline ring significantly influences its electronic properties, basicity, lipophilicity, and metabolic stability, making it a molecule of interest in medicinal chemistry.

## Quantitative Data Summary

The following table summarizes the available and predicted physicochemical data for **2,3-Difluoro-4-methylaniline** and its isomers. It is crucial to note that many values for the target compound are predicted and should be confirmed by experimental analysis.

Property	2,3-Difluoro-4-methylaniline (Predicted/Estimated)	2-Fluoro-4-methylaniline (Experimental)	3-Fluoro-4-methylaniline (Experimental)	2,4-Difluoroaniline (Experimental)	Reference
CAS Number	886503-79-3	452-80-2	452-77-7	367-25-9	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> F <sub>2</sub> N	C <sub>7</sub> H <sub>8</sub> FN	C <sub>7</sub> H <sub>8</sub> FN	C <sub>6</sub> H <sub>5</sub> F <sub>2</sub> N	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Molecular Weight	143.13 g/mol	125.14 g/mol	125.14 g/mol	129.11 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	Not available	3 °C	30-32 °C	-7.5 °C	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	Not available	70-71 °C (at 7 mmHg)	93 °C (at 12 mmHg)	170 °C (at 753 mmHg)	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
pKa (Predicted)	-3.0 - 4.0	Not available	4.02 ± 0.10	Not available	<a href="#">[4]</a>
logP (XlogP predicted)	1.8	1.4	Not available	1.5	<a href="#">[1]</a> <a href="#">[8]</a>
Water Solubility	Not available	Not miscible	Not available	10 to 50 mg/mL at 20.5 °C	<a href="#">[5]</a> <a href="#">[6]</a>

Note: The pKa of anilines is influenced by the electronic effects of substituents. The two electron-withdrawing fluorine atoms are expected to decrease the basicity of the amino group in **2,3-Difluoro-4-methylaniline** compared to aniline (pKa ≈ 4.6). The electron-donating methyl group will slightly counteract this effect.

## Experimental Protocols

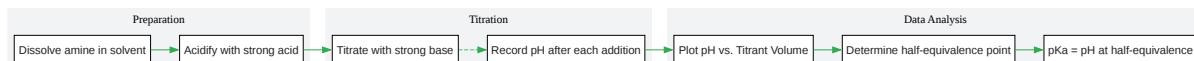
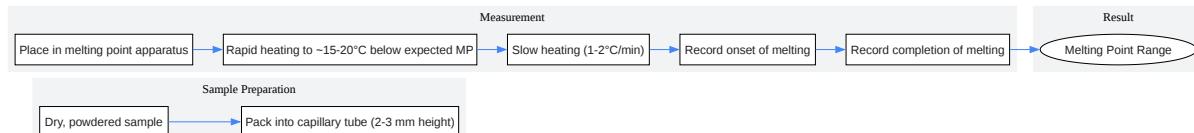
This section details standardized experimental methodologies for determining the key physicochemical properties of aromatic amines like **2,3-Difluoro-4-methylaniline**.

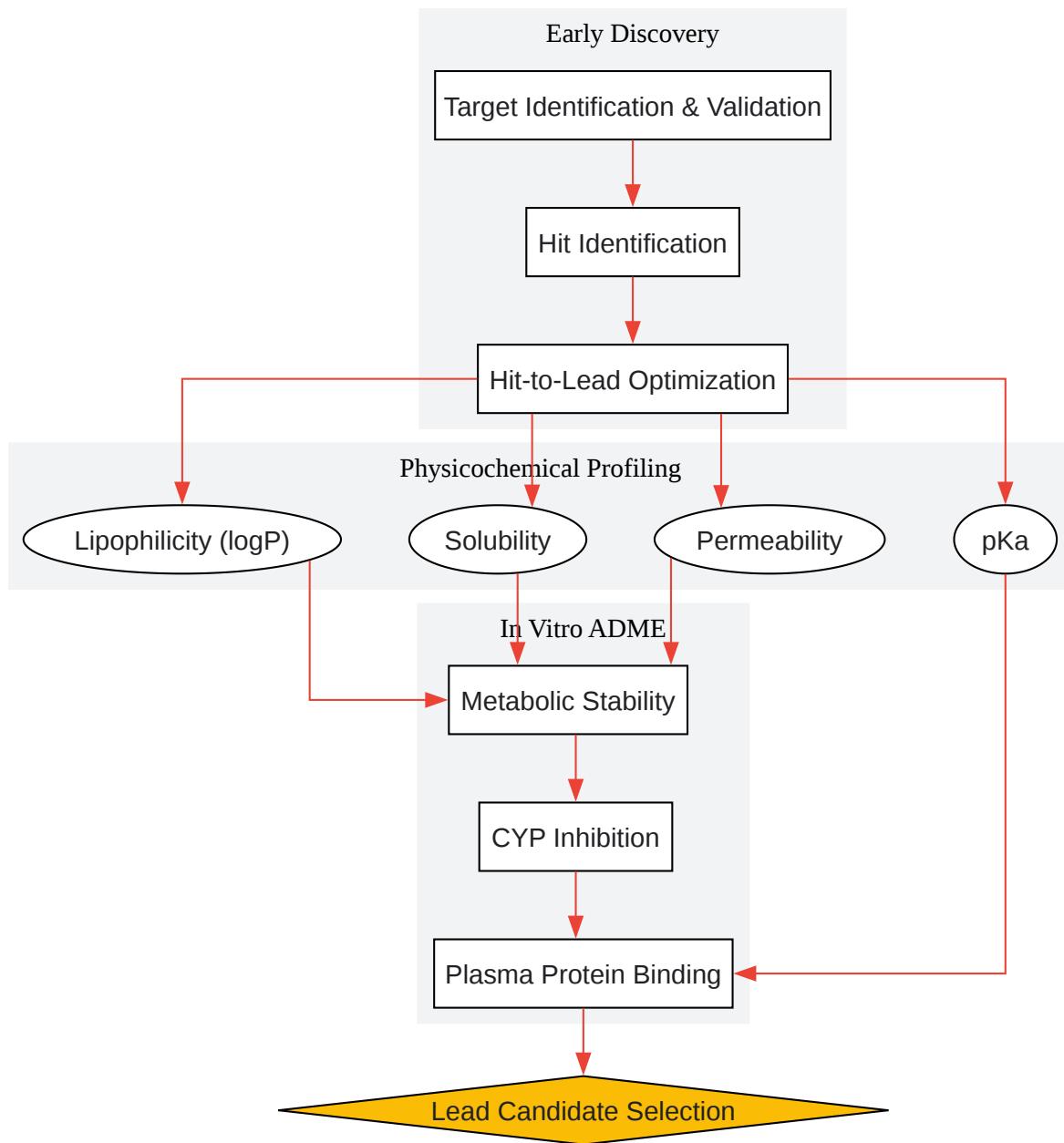
## Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method[9][10][11][12]

- Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
- Procedure:
  - The capillary tube is placed in the heating block.
  - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
  - The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
  - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
  - The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
  - The melting range is reported as the interval between these two temperatures.





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